2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(1-ethyl-2-oxoindolin-5-yl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as benzamides . It has been studied for its potential antitumor properties .
Synthesis Analysis
The synthesis of this compound involves the design and creation of novel 2-oxoindoline-based acetohydrazides . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which is attributable for two protons occurred of the methylene protons of N-alkylated compounds .Molecular Structure Analysis
The molecular structure of this compound was analyzed using IR, MS, 1H NMR and 13C NMR . The identification of the structures was performed using these techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using IR, MS, 1H NMR and 13C NMR . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which is attributable for two protons occurred of the methylene protons of N-alkylated compounds .Scientific Research Applications
Antimicrobial and Anticancer Activities
A series of derivatives including 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant in vitro activity, suggesting the potential for the development of new therapeutic agents targeting specific microbial strains and cancer cell lines. The structure-activity relationship indicates that antimicrobial activity against different strains is influenced by lipophilic and topological parameters (Kumar et al., 2014).
Urease Inhibition for GIT Disorders
Another study focused on 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl) benzenesulfonamide derivatives, identifying them as potent urease inhibitors. These compounds could be considered potential leads for the treatment of gastrointestinal tract (GIT) disorders, including gastric and peptic ulcers and hepatic encephalopathy. Their anti-urease activity, supported by in-silico investigations, underlines the therapeutic potential of such derivatives (Irshad et al., 2021).
Inhibition of Carbonic Anhydrase Isoforms
Research on 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide derivatives has revealed their role as inhibitors of the metalloenzyme carbonic anhydrase (CA), particularly human isoforms I, II, and VII. These findings suggest potential applications in treating conditions such as glaucoma, epilepsy, obesity, and cancer, given the involvement of these CA isoforms in various diseases (Sethi et al., 2013).
Future Directions
Properties
IUPAC Name |
2-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-2-19-14-8-7-12(9-11(14)10-16(19)20)18-23(21,22)15-6-4-3-5-13(15)17/h3-9,18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWDGKMLYOJIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.